7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid
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Overview
Description
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid is a complex organic compound belonging to the class of biotin and derivatives. It features a ureido (tetrahydroimidizalone) ring fused with a tetrahydrofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid typically involves the cyclization of appropriate precursors under acidic or thermal conditions. The preparation of imidazol-4-ones, a related class of compounds, has been well-documented and involves several methodologies, including the use of acid or heat to activate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid involves its interaction with specific molecular targets and pathways. As a biotin derivative, it may function as a coenzyme in various enzymatic reactions, facilitating the transfer of chemical groups. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other biotin derivatives such as:
- 5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid
- 14-Oxo-18-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-4,7,10-trioxa-13-azaoctadecanoic acid
Uniqueness
What sets 7-(2-Oxohexahydro-1H-furo[3,4-d]imidazol-4-yl)heptanoic acid apart is its unique furo-imidazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
88193-41-3 |
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Molecular Formula |
C12H20N2O4 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
7-(2-oxo-1,3,3a,4,6,6a-hexahydrofuro[3,4-d]imidazol-4-yl)heptanoic acid |
InChI |
InChI=1S/C12H20N2O4/c15-10(16)6-4-2-1-3-5-9-11-8(7-18-9)13-12(17)14-11/h8-9,11H,1-7H2,(H,15,16)(H2,13,14,17) |
InChI Key |
GFLPGXNJMFMIFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(O1)CCCCCCC(=O)O)NC(=O)N2 |
Origin of Product |
United States |
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